molecular formula C8H6BrNO B6176914 1-bromo-3-(isocyanatomethyl)benzene CAS No. 93489-12-4

1-bromo-3-(isocyanatomethyl)benzene

Cat. No. B6176914
CAS RN: 93489-12-4
M. Wt: 212
InChI Key:
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Description

Synthesis Analysis

The synthesis of 1-bromo-3-(isocyanatomethyl)benzene can be achieved through various methods. One such method involves the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This allows for the attachment of various substituents to tailor the chemical structure .


Molecular Structure Analysis

The molecular formula of 1-bromo-3-(isocyanatomethyl)benzene is C8H6BrNO . It has a molecular weight of 212.04 .


Physical And Chemical Properties Analysis

1-bromo-3-(isocyanatomethyl)benzene has a boiling point of 266 °C and a density of 1.514 g/mL at 25 °C .

Mechanism of Action

The mechanism of action for reactions involving benzene compounds like 1-bromo-3-(isocyanatomethyl)benzene typically involves electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

This compound may pose certain hazards. It’s recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and not to ingest the compound . It should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .

Future Directions

One of the potential future directions for the use of 1-bromo-3-(isocyanatomethyl)benzene is in the field of lithium-ion batteries. Specifically, it has been analyzed for its performance as a polymerizable electrolyte additive to prevent overcharge in lithium-ion batteries .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-bromo-3-(isocyanatomethyl)benzene can be achieved through a two-step reaction process. The first step involves the synthesis of 3-(isocyanatomethyl)toluene, which is then brominated in the second step to yield the final product.", "Starting Materials": [ "Toluene", "Formaldehyde", "Hydrogen cyanide", "Bromine", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrite", "Copper(II) sulfate pentahydrate", "Sodium chloride" ], "Reaction": [ "Step 1: Synthesis of 3-(isocyanatomethyl)toluene", "1. Mix toluene, formaldehyde, and hydrogen cyanide in a reaction flask.", "2. Heat the mixture to 80-90°C and stir for 6-8 hours.", "3. Cool the mixture and add sodium hydroxide to adjust the pH to 8-9.", "4. Extract the product with ether and dry with anhydrous sodium sulfate.", "5. Distill the ether to obtain 3-(isocyanatomethyl)toluene.", "", "Step 2: Bromination of 3-(isocyanatomethyl)toluene", "1. Dissolve 3-(isocyanatomethyl)toluene in glacial acetic acid.", "2. Add bromine dropwise to the solution while stirring at 0-5°C.", "3. After the addition is complete, stir the mixture at room temperature for 2-3 hours.", "4. Add sodium nitrite and copper(II) sulfate pentahydrate to the mixture and stir for 30 minutes.", "5. Add sodium chloride to the mixture and extract the product with ether.", "6. Dry the ether with anhydrous sodium sulfate and distill to obtain 1-bromo-3-(isocyanatomethyl)benzene." ] }

CAS RN

93489-12-4

Product Name

1-bromo-3-(isocyanatomethyl)benzene

Molecular Formula

C8H6BrNO

Molecular Weight

212

Purity

95

Origin of Product

United States

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